molecular formula C13H18ClNO3S2 B2980862 3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034447-58-8

3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No. B2980862
M. Wt: 335.86
InChI Key: BQSUBVOHBHGQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures involves reactions like hydroalkoxylation . Tetrahydropyran, a component of the compound, can be synthesized through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .


Molecular Structure Analysis

The compound contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a sulfonamide group, which typically consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Chemical Reactions Analysis

Tetrahydropyran derivatives are commonly used in organic synthesis, particularly as protecting groups for alcohols . They can be produced from the reaction of alcohols and 3,4-dihydropyran .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .

Scientific Research Applications

Synthesis and Characterization of Sulfonamide Derivatives

  • Sulfonamide derivatives have been synthesized and evaluated for their potential therapeutic applications. These compounds have been investigated for a variety of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties (Ş. Küçükgüzel et al., 2013). Such studies highlight the versatility of sulfonamide derivatives in medicinal chemistry, suggesting that "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" could also possess a range of biological activities worth exploring.

Catalytic Applications

  • The use of sulfonamide derivatives in catalysis has been reported, indicating their potential in facilitating various chemical reactions. For instance, benzene derivatives have been utilized as efficient catalysts in the synthesis of specific compounds, showcasing the role sulfonamide derivatives can play in organic synthesis and chemical engineering (Z. Karimi-Jaberi et al., 2012). This suggests that "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" might also be explored for its catalytic properties in various chemical reactions.

Antimicrobial and Antitumor Activities

  • Several sulfonamide derivatives have been synthesized and tested for their antimicrobial and antitumor activities. These studies reveal that certain sulfonamide compounds exhibit significant inhibitory effects against various bacterial strains and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (S. Y. Hassan, 2013). This opens up possibilities for "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" to be investigated for similar biological activities.

Bioactivity and Drug Design

  • The design and synthesis of sulfonamide derivatives for bioactivity studies have led to the discovery of compounds with selective inhibitory effects on specific enzymes, which could be beneficial in drug development for various diseases. For example, research on N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has unveiled highly selective inhibitors for certain kinases, highlighting the potential of sulfonamide derivatives in targeted therapy (Yu Chang et al., 2017).

Safety And Hazards

Tetrahydropyran is flammable and can cause skin irritation. The lethal dose or concentration (LD, LC) is 3000 mg/kg (oral, rat) .

properties

IUPAC Name

3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S2/c14-11-2-1-3-13(10-11)20(16,17)15-6-9-19-12-4-7-18-8-5-12/h1-3,10,12,15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUBVOHBHGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.